molecular formula C17H16ClNO4 B2866050 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798515-66-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2866050
CAS No.: 1798515-66-8
M. Wt: 333.77
InChI Key: BVLAWTNKYBQNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a 2-chlorophenyl group and a methoxyethyl chain attached to the amide nitrogen.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-21-16(12-4-2-3-5-13(12)18)9-19-17(20)11-6-7-14-15(8-11)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLAWTNKYBQNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core, which is known for its diverse pharmacological activities. The structure can be represented as follows:

C16H16ClO3\text{C}_{16}\text{H}_{16}\text{ClO}_3

This indicates the presence of a chlorophenyl group and a methoxyethyl side chain, which may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the dioxole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the carboxamide group : This can be done via acylation reactions with amines.
  • Substitution of the chlorophenyl and methoxyethyl groups : These modifications are essential for enhancing the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of benzo[d][1,3]dioxole, including the target compound, exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, one study demonstrated that a related compound reduced Hep3B cell line proliferation significantly compared to untreated controls .
  • Mechanism of Action : The anticancer effect is often attributed to cell cycle arrest at the G2-M phase, suggesting that these compounds interfere with mitotic processes. Specifically, compound 2a from related studies showed a G2-M arrest value close to that of doxorubicin, a well-known chemotherapeutic agent .

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant potential:

  • DPPH Assay : The antioxidant activity was assessed using the DPPH radical scavenging method. Compounds derived from benzo[d][1,3]dioxole displayed varying degrees of antioxidant activity, with some showing IC50 values comparable to established antioxidants like Trolox .

Case Study 1: Anticancer Activity in Hepatocellular Carcinoma

A study focused on the effects of benzodioxole derivatives on Hep3B cells revealed that:

  • Compound 2a significantly reduced α-fetoprotein levels (a marker for liver cancer) and induced cell cycle arrest.
  • The IC50 values indicated strong cytotoxicity compared to standard treatments .

Case Study 2: Antioxidant Efficacy

Another investigation assessed several benzodioxole derivatives for their antioxidant capabilities:

  • The results indicated that while some derivatives had moderate activity, others exhibited potent scavenging effects against free radicals.
  • The findings suggest potential applications in formulations aimed at oxidative stress-related conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their substituents, applications, and research findings:

Compound Name Key Substituents Application Key Findings References
S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Heptan-4-yl alkyl chain Umami flavor enhancer 1000x more potent than MSG; rapid oxidative metabolism in rat/human liver microsomes.
S9229 (N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) Methoxy-4-methylpentan-2-yl chain Umami flavor enhancer Potent umami receptor agonist; stable under food-processing conditions.
HSD-2 (N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,4-Dimethoxyphenyl Synthetic intermediate Synthesized via column chromatography (75% yield; m.p. 175–177°C); characterized by NMR/IR/HRMS.
HSD-4 (N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,5-Dimethoxyphenyl Synthetic intermediate 77% yield; m.p. 150.5–152°C; similar characterization to HSD-2.
IIc (N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-Trifluoromethylphenyl Antidiabetic agent Significant α-amylase inhibition; hypoglycemic effects in STZ-induced diabetic mice.
BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) Bromo, naphthyl STING agonist Activates human STING pathway; >95% purity; used in immunotherapeutic research.
BA52 (N-(4-((2-Diethylaminoethylcarbamoyl)-2-iodo-5-methoxyphenyl)benzodioxole) Iodo, diethylaminoethyl Melanoma-targeted radionuclide therapy Showed efficacy in metastatic melanoma patients; high melanin affinity.
MDC (N-(4-Methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide) Nitro, 4-methoxybenzyl Cardiovascular agent Monoclinic crystal structure; DFT energy gap = 3.54 eV; potential preventive agent.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • Chlorophenyl vs. Alkyl Chains : The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to S807’s alkyl chain, which is optimized for rapid metabolism in flavor applications .
  • Methoxyethyl vs. Dimethoxyphenyl : The methoxyethyl group in the target compound could improve metabolic stability relative to HSD-2/HSD-4’s dimethoxyphenyl groups, which are prone to oxidative demethylation .

Therapeutic vs. BA52’s iodine substitution enables radionuclide targeting, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis would likely resemble HSD-2/HSD-4’s amide coupling methods but require specialized handling of the 2-chlorophenyl-methoxyethyl amine precursor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.